molecular formula C9H6ClNO3 B5024963 (4-chloro-2-cyanophenoxy)acetic acid

(4-chloro-2-cyanophenoxy)acetic acid

Cat. No.: B5024963
M. Wt: 211.60 g/mol
InChI Key: ZEAWLJJAXSSAKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-chloro-2-cyanophenoxy)acetic acid is an organic compound that belongs to the class of phenoxyacetic acids It is characterized by the presence of a chloro group at the fourth position and a cyano group at the second position on the phenoxy ring, with an acetic acid moiety attached

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-chloro-2-cyanophenoxy)acetic acid typically involves the reaction of 4-chloro-2-cyanophenol with chloroacetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route, with optimizations for large-scale reactions. This may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the implementation of purification steps such as crystallization or distillation to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions: (4-chloro-2-cyanophenoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form carboxylic acids under strong oxidative conditions.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in the presence of a base.

Major Products:

    Oxidation: Formation of (4-carboxy-2-cyanophenoxy)acetic acid.

    Reduction: Formation of (4-chloro-2-aminophenoxy)acetic acid.

    Substitution: Formation of (4-amino-2-cyanophenoxy)acetic acid or (4-thio-2-cyanophenoxy)acetic acid.

Scientific Research Applications

(4-chloro-2-cyanophenoxy)acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a plant growth regulator due to its structural similarity to natural auxins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of herbicides and pesticides due to its ability to disrupt plant growth.

Mechanism of Action

The mechanism of action of (4-chloro-2-cyanophenoxy)acetic acid involves its interaction with specific molecular targets. In plants, it mimics the action of natural auxins, leading to uncontrolled growth and eventual plant death. This is achieved through the activation of auxin receptors and subsequent signaling pathways that regulate cell division and elongation.

Comparison with Similar Compounds

    (4-chlorophenoxy)acetic acid: Lacks the cyano group, making it less versatile in terms of chemical reactivity.

    (4-chloro-2-methylphenoxy)acetic acid: Contains a methyl group instead of a cyano group, affecting its biological activity and chemical properties.

Uniqueness: (4-chloro-2-cyanophenoxy)acetic acid is unique due to the presence of both chloro and cyano groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in the synthesis of more complex molecules and the development of agrochemicals.

Properties

IUPAC Name

2-(4-chloro-2-cyanophenoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO3/c10-7-1-2-8(6(3-7)4-11)14-5-9(12)13/h1-3H,5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEAWLJJAXSSAKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C#N)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.